molecular formula C12H12FN B186662 1-(3-Fluorophenyl)-2,5-dimethylpyrrole CAS No. 146135-21-9

1-(3-Fluorophenyl)-2,5-dimethylpyrrole

Cat. No. B186662
CAS RN: 146135-21-9
M. Wt: 189.23 g/mol
InChI Key: WSZMMKRHLWEHTD-UHFFFAOYSA-N
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Description

The compound “1-(3-Fluorophenyl)-2,5-dimethylpyrrole” belongs to the class of organic compounds known as pyrroles . Pyrroles are compounds containing a five-membered aromatic ring with one nitrogen atom and four carbon atoms .


Synthesis Analysis

Pyrrolidine, a saturated five-membered ring with one nitrogen atom, is a common scaffold in drug discovery . The synthesis strategies for pyrrolidine derivatives typically involve either ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .


Chemical Reactions Analysis

Pyrrolidine derivatives have been reported to exhibit a wide range of biological activities, which can be influenced by the spatial orientation of substituents and the stereochemistry of the molecule .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound 1-(3-(fluoromethyl and trifluoromethyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, closely related to 1-(3-Fluorophenyl)-2,5-dimethylpyrrole, can form various isomers and undergo reactions yielding dimethylpyrroles and oxadiazole derivatives, as demonstrated by Mickevičius et al. (2009) in their research. This highlights its utility in synthesizing diverse chemical structures (Mickevičius et al., 2009).

Corrosion Inhibition

  • Grubač et al. (2002) studied the inhibiting action of N-arylpyrroles, such as 1-(2-fluorophenyl)-2,5-dimethylpyrrole, on aluminium in hydrochloric acid, revealing its potential as a corrosion inhibitor. The study found that the efficiency of these compounds as corrosion inhibitors slightly increases with temperature (Grubač et al., 2002).

Fluorescent Probes

  • A study by Zhu et al. (2014) developed a fluorescent probe based on a similar structure, 1-(3-cyano-2-dicyanomethylen-5,5-dimethyl-2,5-dihydrofuran-4-yl)-2-(4-hydroxylphenyl)ethane, demonstrating the potential of 1-(3-Fluorophenyl)-2,5-dimethylpyrrole derivatives in detecting metal ions like Hg2+ in environmental and biological systems (Zhu et al., 2014).

Optoelectronic Properties

  • Liu et al. (2009) synthesized unsymmetrical diarylethene compounds bearing fluorine atoms, related to 1-(3-Fluorophenyl)-2,5-dimethylpyrrole, to study their photochromism, fluorescence, and electrochemical properties. This research indicates the relevance of such compounds in optoelectronic applications (Liu et al., 2009).

Structural Analysis Techniques

  • The structural assignment of fluorine-substituted analogs, like 1-(3-Fluorophenyl)-2,5-dimethylpyrrole, was enhanced using NMR spectroscopy techniques, as explored by Huber et al. (1997). This emphasizes the compound's role in facilitating advanced analytical methodologies (Huber et al., 1997).

Molecular Logic Devices

  • Research by ZammitRamon et al. (2015) on 1,3,5-triarylpyrazolines, which shares structural features with 1-(3-Fluorophenyl)-2,5-dimethylpyrrole, demonstrates their use as molecular logic devices, indicating potential applications in molecular computing and sensors (ZammitRamon et al., 2015).

Electrophilic Substitution Studies

  • The study of electrophilic substitution in compounds like 1-(2-aminophenyl)-2,5-dimethylpyrrole, closely related to 1-(3-Fluorophenyl)-2,5-dimethylpyrrole, offers insights into the remote control of amino groups in chemical reactions, as explored by Imuro et al. (1976) (Imuro et al., 1976).

Fluorescent Molecular Probes

  • Diwu et al. (1997) developed fluorescent solvatochromic dyes based on 2,5-diphenyloxazoles, which are structurally similar to 1-(3-Fluorophenyl)-2,5-dimethylpyrrole. These dyes can be used as sensitive fluorescent molecular probes for biological studies (Diwu et al., 1997).

NMR pH Indicators

  • Amrollahi (2014) synthesized fluorinated pyridines for use as 19F NMR pH indicators. This suggests the potential of 1-(3-Fluorophenyl)-2,5-dimethylpyrrole derivatives in NMR-based pH measurement applications (Amrollahi, 2014).

Safety and Hazards

The safety data sheet for a similar compound, “3-Fluorophenyl isocyanate”, indicates that it is flammable and harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “1-(3-Fluorophenyl)-2,5-dimethylpyrrole” are not available, research into similar compounds suggests potential for further development of new antimicrobial agents with multiple mechanisms of action .

properties

IUPAC Name

1-(3-fluorophenyl)-2,5-dimethylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN/c1-9-6-7-10(2)14(9)12-5-3-4-11(13)8-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZMMKRHLWEHTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC(=CC=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406334
Record name 1-(3-fluorophenyl)-2,5-dimethylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorophenyl)-2,5-dimethylpyrrole

CAS RN

146135-21-9
Record name 1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146135-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-fluorophenyl)-2,5-dimethylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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